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molecular formula C11H9NO B094881 1-(Quinolin-2-YL)ethanone CAS No. 1011-47-8

1-(Quinolin-2-YL)ethanone

Cat. No. B094881
M. Wt: 171.19 g/mol
InChI Key: UCCQXCFFHYCLEC-UHFFFAOYSA-N
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Patent
US05616586

Procedure details

A solution of 2-ethoxalylmethylcarbonylquinoline (32.24 g, 0.132 mol) in concentrated hydrochloric acid (300 mL) was refluxed for 4 h and concentrated in vacuo. The residue was dissolved in aqueous sodium bicarbonate and extracted with ethyl acetate. The extract was washed with water and brine, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography with 20:1 to 7:1 hexane/ethyl acetate to give 21.72 g of 2-acetylquinoline (96%): 1H NMR (270 MHz, CDCl3) δ8.25 (d, 1H, J=8.6 Hz), 8.19 (dd, 1H, J=8.3, 1 Hz), 8.13 (d, 1H, J=8.6 Hz), 7.86 (dd, 1H, J=8.3, 1 Hz), 7.78 (td, 1H, J=8.3, 1 Hz), 7.64 (td, 1H, J=8.3, 1 Hz), 2.87 (s, 3H).
Name
2-ethoxalylmethylcarbonylquinoline
Quantity
32.24 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
C([CH2:8][C:9]([C:11]1[CH:20]=[CH:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[N:12]=1)=[O:10])(C(OCC)=O)=O>Cl>[C:9]([C:11]1[CH:20]=[CH:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[N:12]=1)(=[O:10])[CH3:8]

Inputs

Step One
Name
2-ethoxalylmethylcarbonylquinoline
Quantity
32.24 g
Type
reactant
Smiles
C(=O)(C(=O)OCC)CC(=O)C1=NC2=CC=CC=C2C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with 20:1 to 7:1 hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.72 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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